5-Bromo-2-methyl-1,3-benzoxazole
Overview
Description
5-Bromo-2-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the benzoxazole ring. It is widely used in various fields due to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
5-Bromo-2-methyl-1,3-benzoxazole, also known as 5-Bromo-2-methylbenzo[d]oxazole, is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition . .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to a range of effects . The interaction with these targets can result in changes at the molecular level, which can then lead to the observed pharmacological effects.
Biochemical Pathways
Benzoxazole derivatives are known to interact with a variety of biological targets, potentially affecting multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been found to exhibit a range of pharmacological activities, suggesting that they can have various effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzoxazole derivatives .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound interacts with fungal proteins, leading to antifungal effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their normal function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, this compound can activate certain signaling pathways in cancer cells, leading to changes in gene expression that promote apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and antifungal activities . At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby disrupting bacterial growth and survival . Additionally, this compound can affect the levels of key metabolites in fungal cells, leading to antifungal effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can bind to transport proteins that facilitate its entry into bacterial cells, where it exerts its antibacterial effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, in fungal cells, this compound may be localized to the mitochondria, where it disrupts mitochondrial function and induces cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a brominated aromatic aldehyde. One common method is the reaction of 2-aminophenol with 5-bromo-2-methylbenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidant like hydrogen peroxide (H2O2) in ethanol at elevated temperatures . Another method involves the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst under similar conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of 5-substituted-2-methylbenzoxazole derivatives.
Oxidation: Formation of 5-bromo-2-formylbenzoxazole or 5-bromo-2-carboxybenzoxazole.
Reduction: Formation of 5-bromo-2-methylbenzoxazoline.
Scientific Research Applications
5-Bromo-2-methyl-1,3-benzoxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-2-methyl-1,3-benzoxazole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic effects and reactivity.
5-Fluoro-2-methyl-1,3-benzoxazole: Contains a fluorine atom, which significantly alters its chemical properties and biological activity.
Uniqueness
5-Bromo-2-methyl-1,3-benzoxazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and contributes to its potent biological activities. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and materials.
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCSPFGJDVVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435663 | |
Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-56-2 | |
Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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